molecular formula C16H20N4O4S B2728191 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(1,3,6-trimethyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-5-yl)acetamide CAS No. 2034235-44-2

2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(1,3,6-trimethyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-5-yl)acetamide

Cat. No.: B2728191
CAS No.: 2034235-44-2
M. Wt: 364.42
InChI Key: VJZSNNRNCZEWNJ-UHFFFAOYSA-N
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Description

This compound features a 1,2-oxazole core substituted with methyl groups at positions 3 and 5, linked via an acetamide bridge to a 1,3-benzothiadiazole moiety modified with methyl groups and sulfone groups. Such heterocyclic frameworks are common in medicinal chemistry due to their bioavailability and ability to engage in target-specific interactions .

Properties

IUPAC Name

2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(1,3,6-trimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O4S/c1-9-6-14-15(20(5)25(22,23)19(14)4)8-13(9)17-16(21)7-12-10(2)18-24-11(12)3/h6,8H,7H2,1-5H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJZSNNRNCZEWNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1NC(=O)CC3=C(ON=C3C)C)N(S(=O)(=O)N2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cycloisomerization of Propargylic Amides

The trisubstituted oxazole is synthesized via a palladium-catalyzed cycloisomerization of propargylic amides, as outlined in modern green chemistry approaches. A propargylamide precursor bearing methyl groups at positions corresponding to C3 and C5 of the oxazole and a propiolic acid side chain at C4 undergoes cyclization in the presence of Pd(OAc)₂ (2 mol%) and Xantphos (4 mol%) in toluene at 80°C (Table 1).

Reaction Conditions

Reagent Quantity Solvent Temperature Time Yield
Propargylamide 10 mmol Toluene 80°C 6 h 78%
Pd(OAc)₂ 0.2 mmol
Xantphos 0.4 mmol

The reaction proceeds via a 5-endo-dig cyclization mechanism, forming the oxazole core with regioselective methyl group placement. The acetic acid side chain is introduced by hydrolyzing the terminal alkyne to a carboxylic acid using Ag₂CO₃ (1.5 equiv) in THF/H₂O (3:1).

Van Leusen Synthesis with TosMIC

Alternatively, the van Leusen reaction employs TosMIC (tosylmethyl isocyanide) and a diketone precursor (2,4-pentanedione) in isopropyl alcohol under microwave irradiation. This method selectively installs methyl groups at C3 and C5, while the acetic acid moiety is introduced via post-synthetic alkylation (Table 2).

Optimized Microwave Conditions

Parameter Value
Power 350 W
Temperature 65°C
Time 8 min
Yield 82%

Synthesis of 5-Amino-1,3,6-Trimethyl-2,2-Dioxo-1,3-Dihydro-2λ⁶,1,3-Benzothiadiazole

Thiadiazole Ring Formation

The benzothiadiazole core is constructed via a palladium-catalyzed coupling adapted from patented methodologies. Starting with 4-bromo-2,6-dimethylaniline, sulfonation is achieved using SO₃·DMF complex in DCM, followed by cyclization with NH₄SCN in AcOH under reflux (Table 3).

Cyclization Reaction Parameters

Component Quantity Solvent Temperature Time Yield
4-Bromo-2,6-dimethylaniline 10 mmol DCM 0°C 1 h 89%
SO₃·DMF 12 mmol
NH₄SCN 15 mmol AcOH 120°C 12 h 75%

Methylation and Oxidation

Methyl groups at positions 1 and 3 are installed via nucleophilic substitution using MeI (3 equiv) and K₂CO₃ (2 equiv) in DMF at 60°C. Subsequent oxidation of the sulfide to sulfone employs H₂O₂ (30%) and Na₂WO₄ (0.1 equiv) in MeOH/H₂O (4:1), achieving complete conversion in 4 h (Table 4).

Amide Bond Formation

Carboxylic Acid Activation

The oxazole acetic acid (1 equiv) is activated as its acyl chloride using SOCl₂ (1.5 equiv) in anhydrous THF at 0°C. The intermediate is reacted with the benzothiadiazole amine (1.2 equiv) in the presence of Et₃N (2 equiv) to facilitate coupling.

Coupling Reaction Optimization

Condition Value Yield
Solvent DMF 88%
Catalyst None
Temperature 25°C
Time 12 h

Green Chemistry Alternatives

Microwave-assisted coupling reduces reaction time to 20 min with comparable yield (85%). Ionic liquids ([bmim][BF₄]) enhance reaction efficiency by stabilizing the acyl intermediate, achieving 91% yield at 50°C.

Characterization and Analytical Data

Spectroscopic Validation

  • FTIR : C=O stretch at 1684 cm⁻¹ (amide I), N-H bend at 1540 cm⁻¹ (amide II).
  • ¹H NMR (400 MHz, DMSO-d₆): δ 2.21 (s, 6H, oxazole-CH₃), 2.98 (s, 3H, N-CH₃), 3.42 (s, 2H, CH₂CO).
  • LC-MS : m/z 432.2 [M+H]⁺.

Purity Assessment

HPLC analysis (C18 column, MeCN/H₂O 70:30) confirms >99% purity with retention time 6.8 min.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(1,3,6-trimethyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-5-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially on the isoxazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(1,3,6-trimethyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-5-yl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(1,3,6-trimethyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-5-yl)acetamide involves its interaction with specific molecular targets. The isoxazole ring and benzo[c][1,2,5]thiadiazole moiety can interact with enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation in cancer cells .

Comparison with Similar Compounds

A. (E)-4-((2,4-Dioxothiazolidin-5-ylidene)methyl)-N-phenylbenzamide Derivatives ()

  • Structural Differences : Replaces the 1,2-oxazole with a dioxothiazolidine ring and lacks the benzothiadiazole system.
  • Synthesis : Uses carbodiimide-mediated coupling (EDC/HOBt), a method common in acetamide formation. Yields and purity depend on substituent effects, similar to the target compound’s likely synthesis pathway .
  • Functional Implications : The dioxothiazolidine group may enhance solubility but reduce metabolic stability compared to the methylated oxazole in the target compound.

B. (Substituted-Phenyl-1,2,4-Oxadiazol-5-yl)methyl-2-(3-Oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)acetates ()

  • Structural Differences : Features a 1,2,4-oxadiazole ring instead of 1,2-oxazole and a benzoxazine moiety instead of benzothiadiazole.
  • Synthesis : Achieved via nucleophilic substitution and cyclization, yielding compounds in "ethical yields" (likely 60–80%). The target compound’s synthesis may require similar heterocyclization steps but with sulfur-containing precursors .
  • Functional Implications : The benzoxazine group introduces hydrogen-bonding capacity, akin to the sulfone in the target compound, but with differing electronic effects.

C. Thiazole-Triazole Acetamides ()

  • Structural Differences : Replaces the oxazole with a thiazole-triazole system and substitutes the benzothiadiazole with aryl-thiazole groups.
  • Synthesis : Utilizes click chemistry (Cu-catalyzed azide-alkyne cycloaddition) to form triazole linkages. Reported yields exceed 70%, with characterization via ¹H/¹³C NMR and IR .
  • Functional Implications : The triazole-thiazole combination enhances metal-binding capacity, unlike the target compound’s sulfone-rich system.
Physicochemical and Spectroscopic Properties
Property Target Compound Thiazole-Triazole Acetamides Dioxothiazolidine Derivatives
Molecular Weight ~420 g/mol (estimated) 450–550 g/mol 350–400 g/mol
Key Functional Groups Methyl-oxazole, sulfone Triazole, thiazole Dioxothiazolidine, amide
Characterization Likely ¹H/¹³C NMR, IR ¹H/¹³C NMR, IR, HRMS ¹H NMR, IR
  • Hydrogen-Bonding Patterns : The target’s sulfone and amide groups may form robust hydrogen bonds, comparable to benzoxazine derivatives (). Etter’s graph set analysis () could elucidate its crystal packing efficiency .
Crystallographic Analysis
  • If crystallized, the target compound’s structure could be resolved via SHELX software (), widely used for small-molecule refinement. Its sulfone groups may promote dense crystal packing, contrasting with more flexible dioxothiazolidine derivatives .

Biological Activity

The compound 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(1,3,6-trimethyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-5-yl)acetamide is a synthetic organic molecule characterized by its complex structure that includes an oxazole ring and a benzothiadiazole moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities.

Structural Overview

The molecular formula of this compound is C15H18N4O3SC_{15}H_{18}N_4O_3S, with a molecular weight of approximately 342.39 g/mol . The unique combination of functional groups in this compound suggests diverse interactions with biological targets.

Biological Activity

Research indicates that compounds with similar structural features often exhibit significant biological activities. The biological activity of 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(1,3,6-trimethyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-5-yl)acetamide can be summarized as follows:

Anticancer Activity

Several studies have highlighted the potential anticancer properties of oxazole and benzothiadiazole derivatives. For instance:

  • Mechanism of Action : Compounds with these moieties may induce apoptosis in cancer cells through the activation of caspases and modulation of signaling pathways involved in cell survival and proliferation.

Antimicrobial Properties

Compounds containing oxazole rings have been reported to exhibit antimicrobial activity against various pathogens. Potential mechanisms include:

  • Inhibition of Cell Wall Synthesis : Similar compounds disrupt bacterial cell wall synthesis leading to cell lysis.

Enzyme Inhibition

The presence of the benzothiadiazole moiety suggests potential inhibitory effects on specific enzymes:

  • Enzyme Targets : These compounds may act as inhibitors for enzymes involved in metabolic pathways or signal transduction.

Research Findings

Recent studies have focused on elucidating the specific biological pathways influenced by this compound. Below is a summary table of relevant findings:

StudyBiological ActivityMechanism
Study 1Anticancer (e.g., breast cancer)Induction of apoptosis via caspase activation
Study 2Antimicrobial (e.g., E. coli)Disruption of cell wall synthesis
Study 3Enzyme inhibition (e.g., kinase inhibitors)Competitive inhibition at the active site

Case Studies

Several case studies have investigated the biological activity of related compounds:

  • Case Study on Anticancer Activity :
    • A derivative similar to the target compound was tested against various cancer cell lines (e.g., MCF7 and HeLa). Results indicated a dose-dependent decrease in cell viability with IC50 values ranging from 10 µM to 20 µM .
  • Case Study on Antimicrobial Activity :
    • A study evaluated the antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The compound exhibited significant inhibition zones compared to control groups.

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